Cas no 89289-97-4 (2-Hydroxyestradiol-17beta-glucuronide)

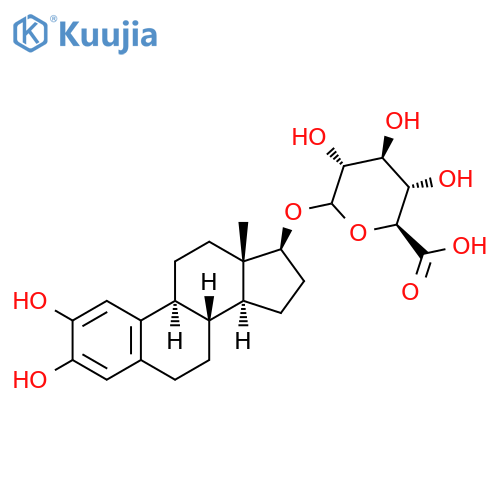

89289-97-4 structure

商品名:2-Hydroxyestradiol-17beta-glucuronide

CAS番号:89289-97-4

MF:C24H32O9

メガワット:464.505488395691

CID:4669808

2-Hydroxyestradiol-17beta-glucuronide 化学的及び物理的性質

名前と識別子

-

- (17beta)-2,3-Dihydroxyestra-1,3,5(10)-trien-17-yl beta-D-glucopyranosiduronic acid

- 2-Hydroxyestradiol-17beta-glucuronide

-

- インチ: 1S/C24H32O9/c1-24-7-6-11-12(3-2-10-8-15(25)16(26)9-13(10)11)14(24)4-5-17(24)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h8-9,11-12,14,17-21,23,25-29H,2-7H2,1H3,(H,30,31)/t11-,12+,14-,17-,18-,19-,20+,21-,23?,24-/m0/s1

- InChIKey: VIRKUHAVNHFJLR-JVKHBCKKSA-N

- ほほえんだ: C1(=CC2=C(C=C1O)[C@]1([H])[C@]([H])([C@@]3([H])[C@@](CC1)(C)[C@@H](OC1O[C@H](C(O)=O)[C@@H](O)[C@H](O)[C@H]1O)CC3)CC2)O

じっけんとくせい

- 密度みつど: 1.51±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: ほとんど溶けない(0.088 g/l)(25ºC)、

2-Hydroxyestradiol-17beta-glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MH45070-5 mg |

2-Hydroxyestradiol-17-O-b-D-glucuronide |

89289-97-4 | 5mg |

$3,118.50 | 2023-01-03 | ||

| Biosynth | MH45070-2 mg |

2-Hydroxyestradiol-17-O-b-D-glucuronide |

89289-97-4 | 2mg |

$2,194.50 | 2023-01-03 | ||

| Biosynth | MH45070-1 mg |

2-Hydroxyestradiol-17-O-b-D-glucuronide |

89289-97-4 | 1mg |

$1,663.20 | 2023-01-03 | ||

| Biosynth | MH45070-10 mg |

2-Hydroxyestradiol-17-O-b-D-glucuronide |

89289-97-4 | 10mg |

$4,677.80 | 2023-01-03 |

2-Hydroxyestradiol-17beta-glucuronide 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

89289-97-4 (2-Hydroxyestradiol-17beta-glucuronide) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬